L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide
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Overview
Description
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycinamide, with a methoxyethyl group attached to the glycinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. The use of high-throughput synthesis and purification techniques, such as HPLC, ensures the production of high-purity peptides suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like DTT or TCEP are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The methoxyethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis.
L-Tyrosine: A non-essential amino acid that serves as a precursor to neurotransmitters.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes.
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-methoxyethyl)glycinamide is unique due to its specific sequence and the presence of the methoxyethyl group. This structural feature distinguishes it from other peptides and may confer unique properties, such as enhanced stability and targeted biological activity.
Properties
CAS No. |
83579-02-6 |
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Molecular Formula |
C26H35N5O6 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[(2S)-1-[[2-(2-methoxyethylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C26H35N5O6/c1-17(30-25(35)21(27)14-19-8-10-20(32)11-9-19)24(34)31-22(15-18-6-4-3-5-7-18)26(36)29-16-23(33)28-12-13-37-2/h3-11,17,21-22,32H,12-16,27H2,1-2H3,(H,28,33)(H,29,36)(H,30,35)(H,31,34)/t17-,21+,22+/m1/s1 |
InChI Key |
VAWVXBBZMSTUOO-WTNAPCKOSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCCOC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCCOC)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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